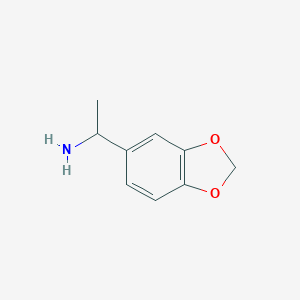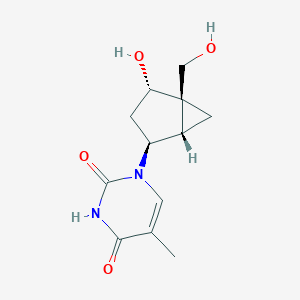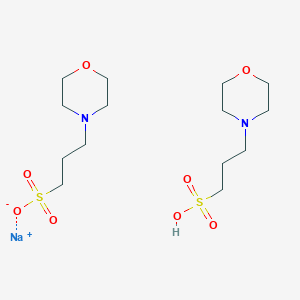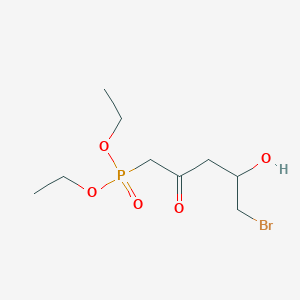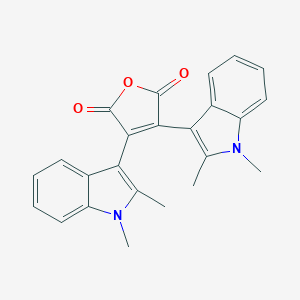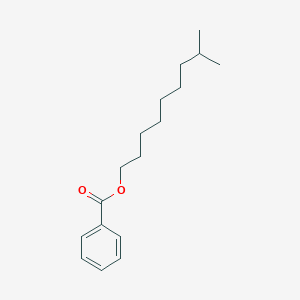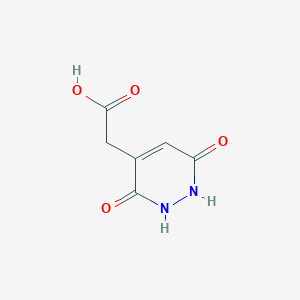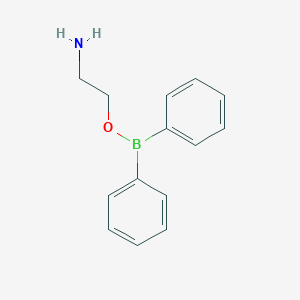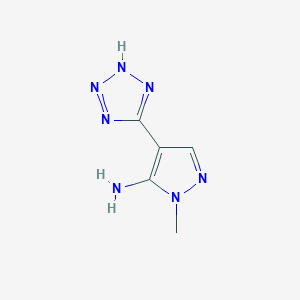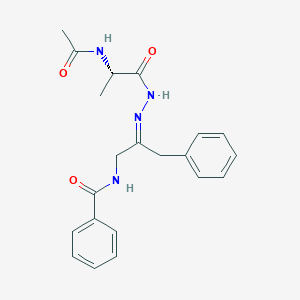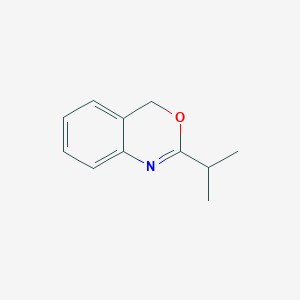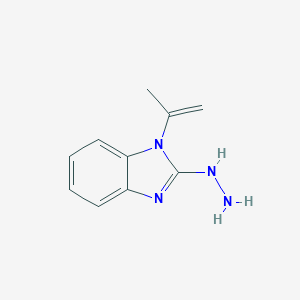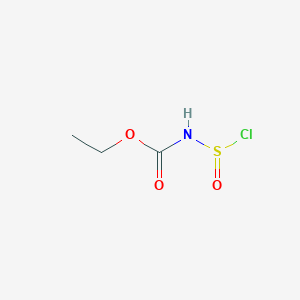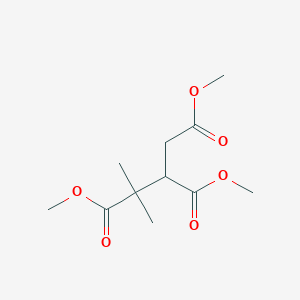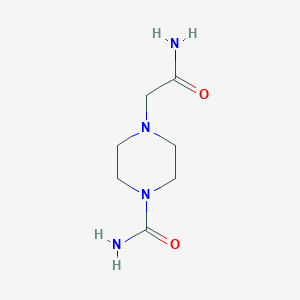
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide, also known as AOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPP is a derivative of piperazine and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been shown to inhibit the activity of matrix metalloproteinases, a family of enzymes that are involved in tissue remodeling and cancer progression.
Effets Biochimiques Et Physiologiques
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide can induce apoptosis, a process of programmed cell death, in cancer cells. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide can inhibit tumor growth in animal models. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been found to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research and development of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide. One direction is the synthesis of novel 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide derivatives with improved properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the mechanism of action of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide and its derivatives. This could lead to the identification of new targets for drug discovery and the development of more effective therapies for cancer and other diseases. Additionally, the potential applications of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide in materials science could be further explored, leading to the development of new functional materials with unique properties.
Méthodes De Synthèse
The synthesis of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide involves a multi-step process that starts with the reaction of piperazine with ethyl chloroformate to form N-ethylpiperazine carbamate. This intermediate is then reacted with hydrazine hydrate to form N-ethylpiperazine hydrazide. The final step involves the reaction of N-ethylpiperazine hydrazide with 2-oxoethyl isocyanate to form 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide.
Applications De Recherche Scientifique
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been found to exhibit anticancer, antiviral, and antimicrobial activities. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In drug discovery, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. In materials science, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been used as a precursor for the synthesis of various functional materials, including metal-organic frameworks and porous polymers.
Propriétés
Numéro CAS |
116882-76-9 |
|---|---|
Nom du produit |
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide |
Formule moléculaire |
C7H14N4O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
4-(2-amino-2-oxoethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C7H14N4O2/c8-6(12)5-10-1-3-11(4-2-10)7(9)13/h1-5H2,(H2,8,12)(H2,9,13) |
Clé InChI |
VWOSJVRQDOQGNF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)N)C(=O)N |
SMILES canonique |
C1CN(CCN1CC(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



